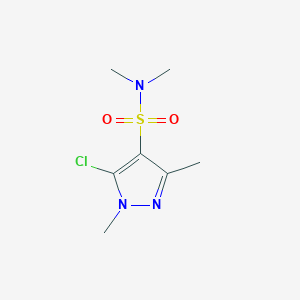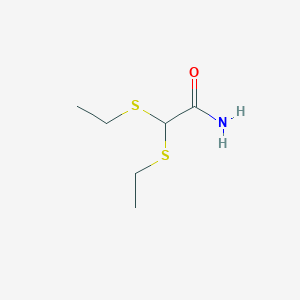![molecular formula C8H10N2OS B3033218 2-[(4-Aminophenyl)thio]acetamide CAS No. 100377-22-8](/img/structure/B3033218.png)
2-[(4-Aminophenyl)thio]acetamide
Overview
Description
2-[(4-Aminophenyl)thio]acetamide (2-APT) is a molecule of interest in the field of organic chemistry due to its unique structure and potential applications. It is an organic compound with a sulfur-containing thioamide group and an aminophenyl group. This molecule has been studied for its properties in organic synthesis, and it can be used as a reagent in various reactions. Additionally, it has potential applications in the fields of medicine, biochemistry, and physiology.
Scientific Research Applications
- Research : Scientists have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives using 2-(4-aminophenyl)benzothiazole as a pharmacophoric group. These compounds were screened in vitro against approximately 60 human tumor cell lines. Notably, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide demonstrated significant anticancer activity .
- Mode of Action : Further studies are needed to understand the exact mode of action, but these compounds hold promise as potential antimicrobial agents .
- Literature Review : Researchers have reported various synthetic pathways for 2-aminothiazoles associated with different biological activities. Exploring these pathways and designing novel derivatives could yield exciting results .
Antitumor Activity
Antimicrobial Properties
Synthetic Pathways and Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Aminophenyl)thio]acetamide are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound exhibits potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
The mode of action of 2-[(4-Aminophenyl)thio]acetamide involves the formation of reactive intermediates that can bind covalently to DNA . These intermediates can be metabolized only by sensitive cancer cell lines . In insensitive cell lines, neither retaining nor metabolization occurs, thereby selective antitumor properties appear due to metabolism . Additionally, the results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in cancer cell growth. It inhibits cancer cell growth with nanomolar scale against a large panel of human cancer cell lines
Pharmacokinetics
The compound’s molecular weight is 1501778 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. Specifically, 2-[(4-Aminophenyl)thio]acetamide derivatives inhibit cancer cell growth with nanomolar scale against a large panel of human cancer cell lines particularly against breast, colon and ovarian cell lines .
properties
IUPAC Name |
2-(4-aminophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRKBGAALJLBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302345 | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)thio]acetamide | |
CAS RN |
100377-22-8 | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100377-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride](/img/structure/B3033135.png)



![2-{(E)-[(3-bromophenyl)imino]methyl}phenol](/img/structure/B3033141.png)








![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)